molecular formula C21H21ClN2O4 B13051724 Methyl 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3,4,9-tetrahydro-1h-beta-carboline-3-carboxylate, HCl

Methyl 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3,4,9-tetrahydro-1h-beta-carboline-3-carboxylate, HCl

Cat. No.: B13051724
M. Wt: 400.9 g/mol
InChI Key: JHDFKDZVGHGFCV-UHFFFAOYSA-N
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Description

Methyl 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3,4,9-tetrahydro-1h-beta-carboline-3-carboxylate, HCl is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzodioxin moiety fused with a beta-carboline structure, making it a subject of study in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3,4,9-tetrahydro-1h-beta-carboline-3-carboxylate, HCl typically involves multi-step organic reactions. One common method starts with the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with appropriate carboxylic acid derivatives under controlled conditions. The reaction is often carried out in the presence of catalysts and solvents like N,N-dimethylformamide (DMF) and lithium hydride (LiH) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization to ensure high-quality output .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3,4,9-tetrahydro-1h-beta-carboline-3-carboxylate, HCl undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include DMF, LiH, KMnO4, CrO3, NaBH4, and LiAlH4. Reaction conditions typically involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and specific pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3,4,9-tetrahydro-1h-beta-carboline-3-carboxylate, HCl has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3,4,9-tetrahydro-1h-beta-carboline-3-carboxylate, HCl involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor agonist, modulating various biochemical pathways. The benzodioxin moiety is known to interact with enzymes and receptors, potentially leading to anti-inflammatory, anti-cancer, and neuroprotective effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets Methyl 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3,4,9-tetrahydro-1h-beta-carboline-3-carboxylate, HCl apart is its unique combination of the benzodioxin and beta-carboline structures. This dual functionality provides a versatile platform for various chemical reactions and biological interactions, making it a valuable compound in scientific research and industrial applications .

Properties

Molecular Formula

C21H21ClN2O4

Molecular Weight

400.9 g/mol

IUPAC Name

methyl 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate;hydrochloride

InChI

InChI=1S/C21H20N2O4.ClH/c1-25-21(24)16-11-14-13-4-2-3-5-15(13)22-20(14)19(23-16)12-6-7-17-18(10-12)27-9-8-26-17;/h2-7,10,16,19,22-23H,8-9,11H2,1H3;1H

InChI Key

JHDFKDZVGHGFCV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC2=C(C(N1)C3=CC4=C(C=C3)OCCO4)NC5=CC=CC=C25.Cl

Origin of Product

United States

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